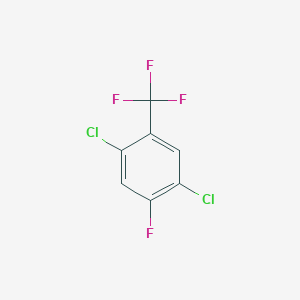
1,4-二氯-2-氟-5-(三氟甲基)苯
描述
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
科学研究应用
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of drugs with anti-inflammatory and anticancer properties.
作用机制
Target of Action
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is primarily used as a reagent in organic synthesis .
Mode of Action
As a chemical reagent, this compound participates in various chemical reactions rather than interacting with biological targets. For instance, it is used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It can be used to synthesize other compounds that do have such interactions .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as chlorine and fluorine makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Despite the deactivating effects of the substituents, electrophilic aromatic substitution can still occur under specific conditions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives where the nucleophile replaces one of the halogen atoms.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
- 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
- 1,4-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Uniqueness
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The position of the substituents on the benzene ring affects the compound’s electron density distribution, making it distinct from other similar compounds .
属性
IUPAC Name |
1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZFKXKWLVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544918 | |
| Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89634-77-5 | |
| Record name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















